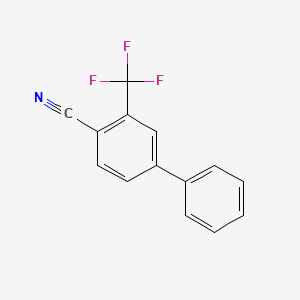
4-Cyano-3-(trifluoromethyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-3-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C14H8F3N It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including toluene and tetrahydrofuran .
Industrial Production Methods: For industrial production, the synthesis method involves dissolving 4-amino-2-trifluoromethyl benzonitrile and a catalyst in dichloromethane, followed by the addition of methyl methacrylate and heating the mixture . The reaction is then cooled, filtered, and dried to obtain the desired product. This method is advantageous due to its low environmental impact and high safety standards .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyano-3-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
4-Cyano-3-(trifluoromethyl)biphenyl has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 4-Cyano-3-(trifluoromethyl)biphenyl exerts its effects involves interactions with various molecular targets. The cyano and trifluoromethyl groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions with target molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
- 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl
- Fluazolate
Comparison: 4-Cyano-3-(trifluoromethyl)biphenyl is unique due to the specific positioning of the cyano and trifluoromethyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C14H8F3N |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
4-phenyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-8-11(6-7-12(13)9-18)10-4-2-1-3-5-10/h1-8H |
Clé InChI |
VXQOTSMKPZJMGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


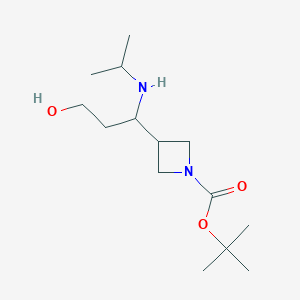

![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)
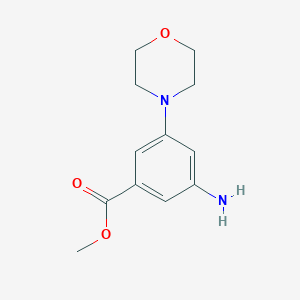

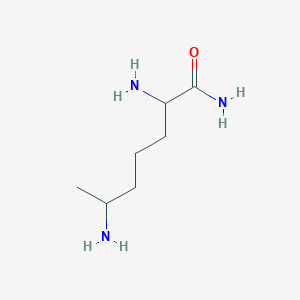
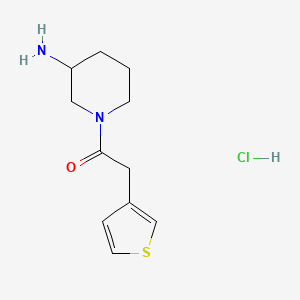
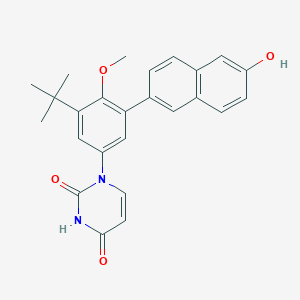
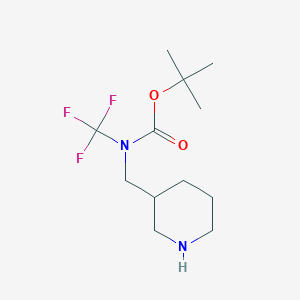
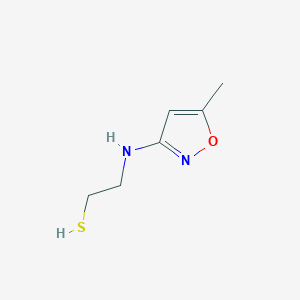

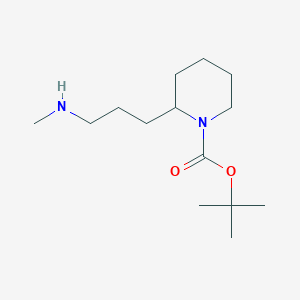

![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
